3-chloro-N-(2-pyrazin-2-ylethyl)-5-(trifluoromethyl)benzamide
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Overview
Description
3-chloro-N-(2-pyrazin-2-ylethyl)-5-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group, a pyrazin-2-ylethyl moiety, and a trifluoromethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-pyrazin-2-ylethyl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable benzoyl chloride derivative with 2-pyrazin-2-ylethylamine to form an intermediate.
Chlorination: The intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-pyrazin-2-ylethyl)-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-pyrazin-2-ylethyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-pyrazin-2-ylethyl)-5-(trifluoromethyl)benzamide: Lacks the chloro group but shares the pyrazin-2-ylethyl and trifluoromethyl substituents.
3-chloro-N-(2-pyrazin-2-ylethyl)benzamide: Lacks the trifluoromethyl group but retains the chloro and pyrazin-2-ylethyl substituents.
Uniqueness
3-chloro-N-(2-pyrazin-2-ylethyl)-5-(trifluoromethyl)benzamide is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-chloro-N-(2-pyrazin-2-ylethyl)-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c15-11-6-9(5-10(7-11)14(16,17)18)13(22)21-2-1-12-8-19-3-4-20-12/h3-8H,1-2H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGVJNNQRWPTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCNC(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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